molecular formula C17H19NO3S B2898091 Ethyl 4-(4-methylphenyl)-2-(propanoylamino)thiophene-3-carboxylate CAS No. 546098-75-3

Ethyl 4-(4-methylphenyl)-2-(propanoylamino)thiophene-3-carboxylate

Cat. No.: B2898091
CAS No.: 546098-75-3
M. Wt: 317.4
InChI Key: HDGQDPMPJCUEPP-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylphenyl)-2-(propanoylamino)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H19NO3S and its molecular weight is 317.4. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

  • One-Pot, Three-Component Synthesis : This compound is used in the efficient synthesis of 1,5-benzodiazepine derivatives through a one-pot, three-component condensation process, offering convenient operation and excellent yields (Li & Wang, 2014).
  • Facile Synthesis Techniques : It is also involved in the synthesis of various derivatives, including ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates, highlighting its utility in creating complex organic structures (Rangnekar & Mavlankar, 1991).

Medicinal Chemistry

  • Antimicrobial Activity : Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate derivatives exhibit significant in-vitro antimicrobial activity, outperforming standard drugs in some cases (Mabkhot et al., 2015).
  • Anti-Proliferative Activity : Another derivative, 5-alkyl-2-amino-3-methylcarboxylate thiophenes, shows pronounced anti-proliferative activity and tumor cell selectivity, particularly against leukemia/lymphoma cells (Thomas et al., 2017).

Material Science

  • Optoelectronic Devices : Derivatives of thiophene dyes, including those with ethyl 4-(4-methylphenyl)-2-(propanoylamino)thiophene-3-carboxylate, are synthesized for use in optoelectronic devices, demonstrating potential for protecting human eyes and optical sensors (Anandan et al., 2018).

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-2-(propanoylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-4-14(19)18-16-15(17(20)21-5-2)13(10-22-16)12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGQDPMPJCUEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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